molecular formula C7H10N2O2 B3056657 2-(1H-imidazol-4-yl)-2-methylpropanoic acid CAS No. 731746-84-2

2-(1H-imidazol-4-yl)-2-methylpropanoic acid

Cat. No. B3056657
M. Wt: 154.17 g/mol
InChI Key: LORNKCPCLAVENK-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-4-yl)-2-methylpropanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . The specific physical and chemical properties of “2-(1H-imidazol-4-yl)-2-methylpropanoic acid” are not available in the resources.

Scientific Research Applications

Antimicrobial Studies

A study by Dahiya (2008) revealed the synthesis of imidazole analogs, demonstrating potent antimicrobial activity against fungi such as Candida albicans and dermatophytes, as well as moderate activity against gram-negative bacteria. The study highlights the potential of these compounds in addressing pathogenic microorganisms.

Structural and Complexation Studies

Research conducted by Pařík & Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from imidazole compounds, focusing on their structural aspects and complexation stability constants. This research contributes to the understanding of the chemical properties of imidazole-based compounds.

Anti-inflammatory and Enzyme Inhibition

Nandha et al. (2018) investigated the synthesis of imidazole analogs as inhibitors of enzymes like soluble epoxide hydrolase and 5-lipoxygenase. Their findings Nandha et al. (2018) show significant anti-inflammatory activities, indicating potential therapeutic applications.

Food and Biological Samples

The study by Nemet, Varga-Defterdarović, & Turk (2006) discusses the presence and implications of methylglyoxal, a compound related to imidazole, in food and living organisms, highlighting its relevance in diabetes and neurodegenerative diseases.

Coordination Polymers and Luminescence

Jing Xu et al. (2009) explored the synthesis of novel coordination polymers using an imidazole-based ligand, demonstrating significant thermal stability and luminescence properties Jing Xu et al. (2009). This research has implications for materials science and optoelectronics.

Corrosion Inhibition

Srivastava et al. (2017) synthesized novel amino acids based on imidazole compounds as corrosion inhibitors for mild steel. Their research Srivastava et al. (2017) demonstrates the efficacy of these compounds in protecting metal surfaces.

properties

IUPAC Name

2-(1H-imidazol-5-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2,6(10)11)5-3-8-4-9-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNKCPCLAVENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-4-yl)-2-methylpropanoic acid

CAS RN

731746-84-2
Record name 2-(1H-Imidazol-4-yl)-2-methyl-propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731746842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-IMIDAZOL-4-YL)-2-METHYL-PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0NP35LRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Krall, BM Brygger, SB Sigurðardóttir, CKL Ng… - …, 2016 - Wiley Online Library
The ρ‐containing γ‐aminobutyric acid type A receptors (GABA A Rs) play an important role in controlling visual signaling. Therefore, ligands that selectively target these GABA A Rs are …

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